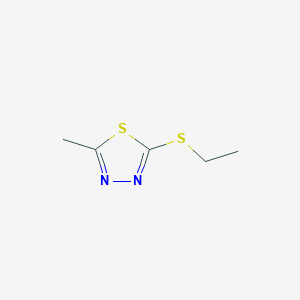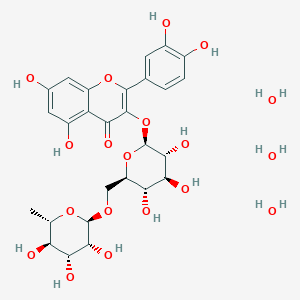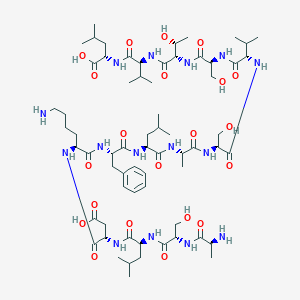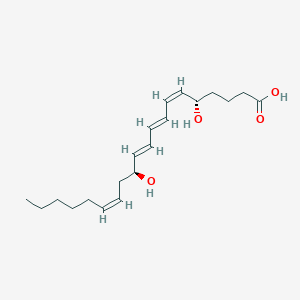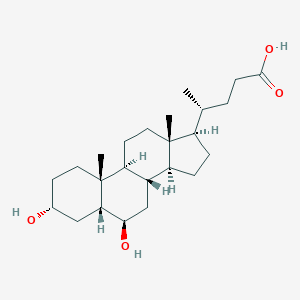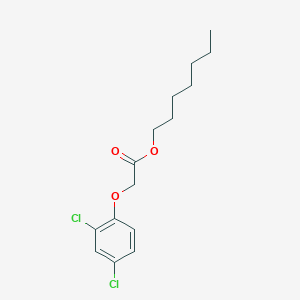
Heptyl 2,4-dichlorophenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 2,4-dichlorophenoxyacetate (HDA) is a chemical compound that has been extensively studied for its potential use in scientific research. HDA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, its unique chemical properties make it an ideal candidate for scientific research applications.
Mecanismo De Acción
Heptyl 2,4-dichlorophenoxyacetate is thought to exert its effects by inhibiting the activity of certain enzymes, such as peroxidases and laccases. This inhibition can lead to changes in the cellular metabolism of the affected organism, which can have downstream effects on various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Heptyl 2,4-dichlorophenoxyacetate can have a range of biochemical and physiological effects, including changes in gene expression, alterations in cellular metabolism, and changes in the growth and development of certain organisms. Heptyl 2,4-dichlorophenoxyacetate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Heptyl 2,4-dichlorophenoxyacetate in scientific research is its unique chemical properties. Heptyl 2,4-dichlorophenoxyacetate is a stable compound that is easily synthesized and purified, making it an ideal candidate for use in laboratory experiments. However, one limitation of using Heptyl 2,4-dichlorophenoxyacetate is its potential toxicity. Studies have shown that Heptyl 2,4-dichlorophenoxyacetate can be toxic to certain organisms, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving Heptyl 2,4-dichlorophenoxyacetate. One potential area of investigation is the development of new antibiotics based on the antimicrobial properties of Heptyl 2,4-dichlorophenoxyacetate. Another area of research could focus on the use of Heptyl 2,4-dichlorophenoxyacetate as a tool for studying the metabolism of phenoxyacetic acid derivatives in mammals. Additionally, further studies could be conducted to investigate the potential toxicity of Heptyl 2,4-dichlorophenoxyacetate and its effects on various organisms.
Métodos De Síntesis
The synthesis of Heptyl 2,4-dichlorophenoxyacetate involves the reaction of heptyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Heptyl 2,4-dichlorophenoxyacetate has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and as a substrate for the synthesis of novel compounds. Heptyl 2,4-dichlorophenoxyacetate has also been used as a model compound for studying the metabolism of phenoxyacetic acid derivatives in mammals.
Propiedades
Número CAS |
1917-96-0 |
|---|---|
Nombre del producto |
Heptyl 2,4-dichlorophenoxyacetate |
Fórmula molecular |
C15H20Cl2O3 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
heptyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H20Cl2O3/c1-2-3-4-5-6-9-19-15(18)11-20-14-8-7-12(16)10-13(14)17/h7-8,10H,2-6,9,11H2,1H3 |
Clave InChI |
HZQJGWTYZAWPLJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Otros números CAS |
1917-96-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



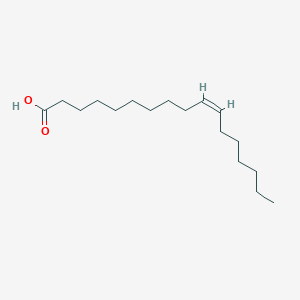

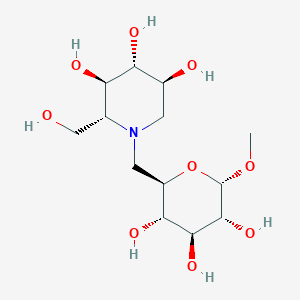
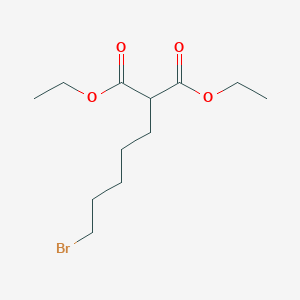

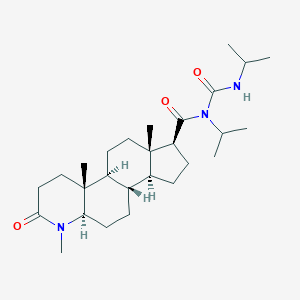

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
